Cas no 730238-59-2 ((S)-4,4,4-trifluoro-2-methylbutan-1-amine)

(S)-4,4,4-trifluoro-2-methylbutan-1-amine structure
730238-59-2 structure
Product Name:(S)-4,4,4-trifluoro-2-methylbutan-1-amine
CAS No:730238-59-2
MF:C5H10F3N
MW:141.134811878204
CID:5819923
PubChem ID:10011989
Update Time:2023-11-19

(S)-4,4,4-trifluoro-2-methylbutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (S)-4,4,4-trifluoro-2-methylbutan-1-amine
    • 1-Butanamine, 4,4,4-trifluoro-2-methyl-, (2S)-
    • AMY37679
    • AKOS006346901
    • (2S)-4,4,4-trifluoro-2-methylbutan-1-amine
    • SCHEMBL16315800
    • EN300-6506899
    • 730238-59-2
    • Inchi: 1S/C5H10F3N/c1-4(3-9)2-5(6,7)8/h4H,2-3,9H2,1H3/t4-/m0/s1
    • InChI Key: PIOIYGGPVZPPRE-BYPYZUCNSA-N
    • SMILES: C(N)[C@@H](C)CC(F)(F)F

Computed Properties

  • Exact Mass: 141.07653381g/mol
  • Monoisotopic Mass: 141.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 26Ų

(S)-4,4,4-trifluoro-2-methylbutan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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